molecular formula C11H22O2 B020688 Serricornin CAS No. 72522-40-8

Serricornin

Cat. No. B020688
CAS RN: 72522-40-8
M. Wt: 186.29 g/mol
InChI Key: YEKDTNYNLCQHPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of serricornin has been achieved through various methods. One efficient approach describes synthesizing serricornin in seven steps from readily available materials, highlighting key steps like enantioselective aldol reactions and stereoselective reductions (Ward, Jheengut, & Beye, 2006). Another method utilizes the SAMP/RAMP-hydrazone method to produce four different enantiopure and diastereomerically pure serricornins, showcasing the versatility of this approach (Job, Nagelsdiek, & Enders, 2000).

Molecular Structure Analysis

The molecular structure of serricornin, with three chiral carbons at C4, C6, and C7, allows for eight possible stereoisomers. Research into the stereochemistry of these isomers has confirmed the natural serricornin's absolute structure as (4S, 6S, 7S) (Mochizuki, Chuman, Mori, Kohno, Kato, et al., 1984).

Chemical Reactions and Properties

Studies have detailed the chemical reactions and properties of serricornin, including its synthesis pathways and the reactivity of its isomers. The inhibitory action of the (4S,6S,7R)-isomer on the pheromonal activity of natural serricornin highlights the importance of stereochemistry in its biological activity (Mori, Mochizuki, Kohno, Chuman, Ohnishi, Watanabe, & Mori, 2005).

Scientific Research Applications

  • Insect Reproduction Studies : Serricornin is utilized to study its effects on insect reproduction, specifically in the context of the cigarette beetle (Fujita & Mori, 2001).

  • Understanding Beetle Biology : Researchers study serricornin to gain insights into the biology of cigarette beetles, exploring aspects like behavior and physiology (Miyashita et al., 1993).

  • Behavioral and Electroantennogram Studies : This pheromone is used in behavioral and electroantennogram studies of male cigarette beetles, helping to understand how these insects perceive and respond to chemical signals (Chuman et al., 1982).

  • Sexual Stimulation in Beetles : It plays a crucial role in the sexual stimulation and copulation processes of cigarette beetles, making it a vital component for studying their mating behaviors (Yang et al., 1989).

  • Pheromone Trap Development : Serricornin is used to develop pheromone traps for monitoring tobacco beetle and tobacco moth populations in stored tobacco warehouses, aiding in pest control efforts (Athanassiou et al., 2018).

  • Study of Behavioral Inhibitors : It also serves in researching non-natural behavioral inhibitors like SSR-serricornin, which influence the behavior of male cigarette beetles (Okada et al., 1992).

  • Chemical Synthesis and Stereochemistry : Researchers focus on the chemical synthesis of serricornin, its stereoisomers, and related compounds, which has implications for understanding the chemical ecology of cigarette beetles and related species (Chuman et al., 1981).

properties

IUPAC Name

7-hydroxy-4,6-dimethylnonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKDTNYNLCQHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CC(C)C(=O)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868148
Record name 7-Hydroxy-4,6-dimethyl-3-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Serricornin

CAS RN

72522-40-8
Record name Serricornin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-4,6-dimethyl-3-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Osmium tetraoxide (80 mg, 0.3 mmol) was added to a solution of [S-(3R*,5R*,6R*)-2-ethyl-3,5-dimethyl-1-octen-6-ol (15a) (0.552 g, 3 mmol) in 36 mL of 1,4-dioxane and 12 mL of water at 20°-25° C. After 15 min, finely powdered sodium periodate (10.0 g, 46.8 mmol) was added in several portions over a period of 1 h, in accord with the literature procedure [Pappo, R. et al., J. Org. Chem., 1956, 21:478-479]. The mixture was stirred for 16 h, then extracted with ether (2∞50 mL). The ether solution was washed with sodium sulfite solution, dried over anhydrous magnesium sulfate (0.5 g), filtered, and concentrated at 50 torr to yield a residue of serricornin (1 and 2) (0.507 g, 91%). The NMR data are consistent with those previously reported [Mori, K. and Watanabe, H., Tetrahedron, 1985, 41:3423-3428]:300 MHz 1H-NMR (C6 D6) (literature data in parentheses) δ0.8-2.4 (m, 23), 3.2 (lit 3.17) (m, 0.75, CH--O of 2), 3.75 (lit 3.82) (ddd, 0.25, CH--O of 1); 75 MHz 13C-NMR (C6D6), assigned to 1:δ8.0, 10.7, 14.0, 16.5, 27.0, 33.9, 36.1, 36.8, 43.6, 76.4, 213.4 (8.0, 10.8, 13.7, 16.4, 27.5, 33.9, 35.8, 36.8, 43.8, 76.4, 213.6); assigned to 2:7.4, 10.7, 11.7, 16.8, 26.2, 30.2, 31.3, 33.1, 36.1, 72.6, 98.5 (7.4, 10.7, 11.7, 16.7, 26.2, 30.2, 31.3, 33.1, 36.2, 72.7, 98.6), HRMS: calcd for C11 H20O [(M-18)+] 168.1514; found, 168.1506.
Quantity
10 g
Type
reactant
Reaction Step One
Name
S-(3R*,5R*,6R*)-2-ethyl-3,5-dimethyl-1-octen-6-ol
Quantity
0.552 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
80 mg
Type
catalyst
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
475
Citations
DS Matteson, RP Singh, B Schafman… - The Journal of Organic …, 1998 - ACS Publications
Highly stereoselective boronic ester chemistry has been used for the synthesis of (4S,6S,7S)-7-hydroxy-4,6-dimethylnonanone (1), the pheromone of the cigarette beetle. 2-Bromo-1-…
Number of citations: 41 pubs.acs.org
PA Bartlett, DP Richardson, J Myerson - Tetrahedron, 1984 - Elsevier
Several electrophilic lactonization procedures have been explored as a means of functionalizing olefinic carboxylic acids with relative asymmetric induction, Iodolactonization of δ,ϵ -…
Number of citations: 137 www.sciencedirect.com
DE Ward, V Jheengut, GE Beye - The Journal of Organic …, 2006 - ACS Publications
… desired serricornin derivative 12 (73% over three steps). Exposure of 12 to mild acid gave serricornin (… In summary, serricornin (1) was prepared in seven steps from the readily available …
Number of citations: 71 pubs.acs.org
M Miyashita, Y Toshimitsu, T Shiratani, H Irie - Tetrahedron: Asymmetry, 1993 - Elsevier
(−)-Serricornin, a sex pheromone of a cigarette beetle (Lasioderma serricorne F.), has been synthesized highly stereoselectively starting from (Z)-4-benzyloxy-2-buten-1-ol by employing …
Number of citations: 24 www.sciencedirect.com
K Mori, H Nomi, T Chuman, M Kohno, K Kato… - Tetrahedron …, 1981 - Elsevier
… The sex pheromone produced by the female cigarette beetle, Lasioderma serricorne, was recently isolated and named as serricornin. 1,2 The proposed structure, 4,6-dimethyl-7-hydroxy-3-nonanone …
Number of citations: 46 www.sciencedirect.com
K Mori, H Nomi, T Chuman, M Kohno, K Kato… - Tetrahedron, 1982 - Elsevier
… Serricornin is the sex pheromone produced by the female cigarette beetle (Lasioderma serricorne F.), which is a serious pest of cured tobacco leaves.’ The proposed structure, 4,6-dimethyl-7-hydroxy-3-nonanone …
Number of citations: 87 www.sciencedirect.com
RM Mahroof, TW Phillips - Journal of applied entomology, 2014 - Wiley Online Library
… The effectiveness of synthetic serricornin as a male attractant and its relatively low-cost … to evaluate the potential for using synthetic serricornin for mating disruption of L. serricorne. …
Number of citations: 26 onlinelibrary.wiley.com
M Mori, K Mochizuki, M Kohno, T Chuman… - Journal of chemical …, 1986 - Springer
… was considered to play an inhibitory role against the natural stereoisomer of serricornin. … optically active serricornin and the (4S,6S,7R) isomer. Here also the level of serricornin was …
Number of citations: 48 link.springer.com
Y Kobayashi, Y Kitano, Y Takeda, F Sato - Tetrahedron, 1986 - Elsevier
… demonstrated by the stereoselective synthesis of serricornin’ lb and corynomycolic acid.’ lc … Synthesis of(4S,6S,7S)-serricornin (16) Serricornin (16) is the sex pheromone of the cigarette …
Number of citations: 58 www.sciencedirect.com
M Mori, T Chuman, K Katō, K Mori - Tetrahedron Letters, 1982 - Elsevier
… Summary: The natural stereoisomer of serricornin was synthesized stereoselectively from levoglucosenone. This firmly established the absolute stereochemistry of serricornin to be …
Number of citations: 71 www.sciencedirect.com

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